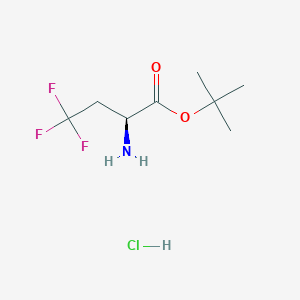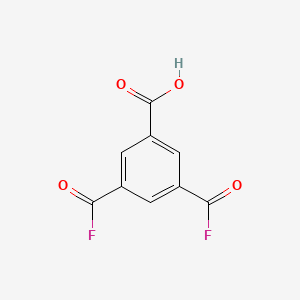
3,5-Bis(fluorocarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(fluorocarbonyl)benzoic acid is a chemical compound with the molecular formula C9H4F2O4 and a molecular weight of 214.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of two fluorocarbonyl groups attached to a benzoic acid core, making it a unique and valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluorocarbonyl)benzoic acid typically involves the introduction of fluorocarbonyl groups to a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The compound is then purified using techniques like recrystallization or chromatography to meet the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(fluorocarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the fluorocarbonyl groups to other functional groups, such as hydroxyl or amine groups.
Substitution: The fluorocarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
3,5-Bis(fluorocarbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorocarbonyl groups into various molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions, particularly in proteomics research.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.
Mechanism of Action
The mechanism of action of 3,5-Bis(fluorocarbonyl)benzoic acid involves its ability to interact with various molecular targets through its fluorocarbonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound’s reactivity is influenced by the electronic effects of the fluorine atoms, which enhance its electrophilic character and facilitate its participation in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: This compound has similar structural features but with trifluoromethyl groups instead of fluorocarbonyl groups.
3,5-Bis(fluorosulfonyl)benzoic acid: Another related compound with fluorosulfonyl groups, which exhibit different reactivity and applications.
Uniqueness
3,5-Bis(fluorocarbonyl)benzoic acid is unique due to its specific fluorocarbonyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in reactions requiring high electrophilicity and in applications where stability and reactivity are crucial .
Properties
CAS No. |
887268-03-3 |
|---|---|
Molecular Formula |
C9H4F2O4 |
Molecular Weight |
214.12 g/mol |
IUPAC Name |
3,5-dicarbonofluoridoylbenzoic acid |
InChI |
InChI=1S/C9H4F2O4/c10-7(12)4-1-5(8(11)13)3-6(2-4)9(14)15/h1-3H,(H,14,15) |
InChI Key |
CMZMZWVNDIEGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


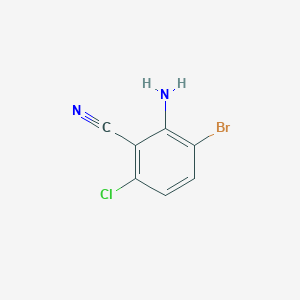
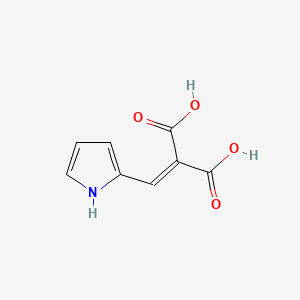





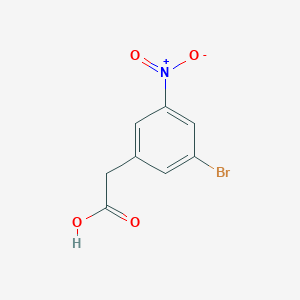
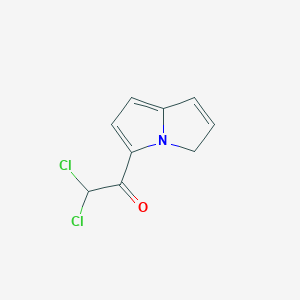
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
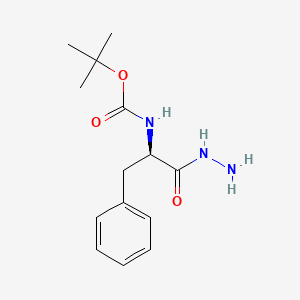
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
